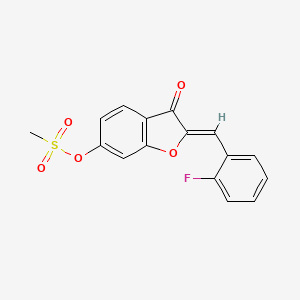

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorobenzylidene group, a dihydrobenzofuran ring, and a methanesulfonate ester

Properties

IUPAC Name |

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJHMDAXDKCPOC-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves the following steps:

Formation of the Benzofuran Ring: The initial step involves the construction of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorobenzylidene Group: The next step is the introduction of the fluorobenzylidene group. This is usually accomplished through a condensation reaction between a fluorobenzaldehyde and the benzofuran derivative.

Formation of the Methanesulfonate Ester: The final step involves the esterification of the hydroxyl group on the benzofuran ring with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can also be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxylated benzofuran derivatives.

Substitution: Various substituted fluorobenzylidene derivatives.

Scientific Research Applications

Antitumor Activity

Research has indicated that (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibits notable antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12 | Modulation of apoptotic pathways |

The compound's mechanism involves the induction of apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that it can reduce the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antitumor Efficacy Study

- A study published in the Journal of Medicinal Chemistry reported significant tumor regression in xenograft models treated with (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate. The findings highlighted its ability to induce apoptosis via mitochondrial pathways.

- Inflammation Model

- In a murine model of arthritis, administration of the compound led to reduced paw swelling and decreased levels of inflammatory markers compared to control groups. This study was documented in Pharmaceutical Research.

Mechanism of Action

The mechanism of action of (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves its interaction with specific molecular targets. The fluorobenzylidene group can engage in π-π interactions with aromatic residues in proteins, while the methanesulfonate ester can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- (Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Uniqueness

Compared to its analogs, (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. These characteristics make it a valuable compound for various scientific and industrial applications.

Biological Activity

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula for this compound is , with a molecular weight of approximately 344.37 g/mol. Its structure features a benzofuran core, which is known for various pharmacological activities.

Research indicates that compounds with a benzofuran structure often exhibit significant biological activities due to their ability to interact with various biological targets:

- Antioxidant Activity : Benzofuran derivatives have shown potential as antioxidants, which can mitigate oxidative stress in cells.

- Anticancer Properties : Some studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : The presence of the methanesulfonate group may enhance anti-inflammatory activity by modulating inflammatory pathways.

Biological Activity Data Table

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Anticancer Activity : A study published in Molecules investigated the anticancer effects of various benzofuran derivatives, including (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate. The results indicated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting a potential for development as an anticancer agent .

- Anti-inflammatory Effects : Another research effort explored the anti-inflammatory properties of similar benzofuran compounds. The study demonstrated that these compounds could effectively reduce inflammation markers in animal models, highlighting their therapeutic potential in treating inflammatory diseases .

- Neuroprotective Properties : A recent investigation into neuroprotective effects revealed that this compound could protect neuronal cells from oxidative damage, suggesting its utility in neurodegenerative diseases such as Alzheimer's .

Q & A

Q. Optimization Strategies :

- Temperature : Lower temperatures (e.g., reflux in ethanol) improve selectivity for the Z-configuration.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for methanesulfonate esterification.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

What spectroscopic and crystallographic methods validate the structural integrity of this compound?

Basic Research Focus

Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (fluorobenzylidene protons), δ 6.5–7.3 ppm (benzofuran aromatic protons), and δ 3.2–3.5 ppm (methanesulfonate methyl group) confirm substituent positions .

- ¹³C NMR : Carbonyl (C=O) at ~180 ppm and methanesulfonate sulfur-linked carbon at ~40 ppm .

- X-ray Crystallography : SHELX software refines crystal structures to confirm Z-configuration and dihedral angles between benzofuran and fluorobenzylidene moieties .

Advanced Tip : Use HPLC-MS to detect impurities (e.g., E-isomer) and validate purity (>99%) for pharmacological studies .

How do physicochemical properties (solubility, stability) influence experimental design in biological assays?

Basic Research Focus

Key Properties :

| Property | Value/Characterization Method | Relevance in Research |

|---|---|---|

| Solubility | ~2 mg/mL in DMSO (25°C) | Cell-based assays require DMSO dilution to <0.1% to avoid cytotoxicity. |

| Stability | Degrades at >60°C (TGA analysis) | Storage at -20°C in inert atmosphere recommended. |

| logP | ~2.8 (calculated) | Indicates moderate lipophilicity for membrane permeability studies. |

Methodological Note : Pre-screen solubility in PBS, ethanol, and cell culture media to avoid precipitation in bioassays .

What experimental strategies elucidate the mechanism of action in enzymatic or cellular systems?

Advanced Research Focus

Approaches :

Enzyme Inhibition Assays :

- Use recombinant enzymes (e.g., kinases, cyclooxygenases) with fluorogenic substrates.

- Compare IC₅₀ values with analogs (e.g., 4-chloro or methoxy derivatives) to identify substituent effects .

Cellular Pathway Analysis :

- Western Blotting : Measure phosphorylation levels of signaling proteins (e.g., MAPK, Akt) post-treatment.

- RNA Sequencing : Identify differentially expressed genes linked to apoptosis or inflammation .

Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites, guided by X-ray crystallography data .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Focus

Case Study : Discrepancies in IC₅₀ values for COX-2 inhibition:

- Potential Causes :

- Variability in assay conditions (e.g., enzyme source, substrate concentration).

- Impurities (e.g., E-isomer contamination) altering activity .

- Resolution Strategies :

- Side-by-Side Assays : Re-test compounds under standardized protocols (e.g., identical enzyme batches).

- Structural Reanalysis : Use HPLC and NMR to confirm batch purity and isomer ratio .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., (Z)-2-(3-methoxybenzylidene) analogs) to identify substituent trends .

What computational methods predict structure-activity relationships (SAR) for benzofuran derivatives?

Advanced Research Focus

Methodology :

QSAR Modeling :

- Use descriptors (e.g., Hammett σ values for substituents, logP) to correlate with bioactivity data.

- Train models on datasets from PubChem or ChEMBL .

Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess binding stability.

- Analyze hydrogen bonds and hydrophobic contacts with residues (e.g., COX-2 His90) .

Free Energy Perturbation (FEP) : Quantify energy differences between Z/E isomers to explain selectivity .

How to design in vivo studies to evaluate pharmacokinetics and toxicity?

Advanced Research Focus

Protocol Design :

Pharmacokinetics :

- Route : Intravenous vs. oral administration in rodent models.

- Parameters : Measure Cₘₐₓ, t₁/₂, and AUC via LC-MS/MS .

Toxicity Screening :

- Acute Toxicity : Single-dose escalation (10–100 mg/kg) with histopathology.

- Genotoxicity : Ames test (S. typhimurium strains TA98/TA100) .

Data Interpretation : Compare metabolite profiles (e.g., sulfonate hydrolysis) with in vitro liver microsome data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.